Calanolide E: A Technical Guide to its Discovery and Natural Sources
Calanolide E: A Technical Guide to its Discovery and Natural Sources
This document provides a comprehensive overview of the discovery, natural sourcing, and isolation of Calanolide E, a tetracyclic dipyranocoumarin with noted biological activity. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Discovery of the Calanolide Class
The emergence of the calanolide family of compounds is a direct result of a large-scale anti-HIV screening program initiated by the U.S. National Cancer Institute (NCI) between 1987 and 1996.[1] This extensive program analyzed over 30,000 plant extracts, seeking novel therapeutic agents. In 1987, an extract from the leaves and twigs of Calophyllum lanigerum var. austrocoriaceum, collected in Sarawak, Malaysia, demonstrated significant anti-HIV activity.[1][2][3]
Subsequent bioassay-guided fractionation of this extract led to the isolation and characterization of the first members of this new class of compounds, most notably Calanolide A.[1][4] These compounds were identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which act by inhibiting the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.[1][5][6][7] The initial discovery was groundbreaking, as it presented a novel structural class of NNRTIs derived from a natural source.[1][8]
Identification of Calanolide E
Following the initial discovery of Calanolide A, research efforts continued to explore the chemical diversity within the Calophyllum genus to identify other related compounds with potential anti-HIV or other biological activities.[1] This ongoing search led to the isolation of several other calanolides, including Calanolide E.[1] Calanolide E was identified alongside other analogues from various Calophyllum species, expanding the library of known calanolides.[1] Structural elucidation of these compounds was accomplished through a combination of spectroscopic methods, including UV, IR, NMR, and mass spectrometry.[1][9][10]
Natural Sources
Calanolides are almost exclusively found within the tropical tree genus Calophyllum, which comprises approximately 200 species.[1][4] While the initial discovery was linked to Calophyllum lanigerum, subsequent investigations have identified Calanolide E and its isomers in several other species.
Primary Natural Sources of Calanolides:
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Calophyllum lanigerum var. austrocoriaceum : The original source of the first calanolides, discovered in Sarawak, Malaysia. Calanolide E has been isolated from the leaves and twigs of this species.[1][2][11]
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Calophyllum brasiliense : Found in South America, the leaves and twigs of this species have also been shown to contain Calanolide E1 and E2.[11]
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Calophyllum teysmanii var. inophylloide : This species is another confirmed source of calanolides.[1][4]
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Calophyllum wallichianum : Calanolide E was isolated from this species and subsequently tested for its anti-Bacillus activity.[1]
The low yield of these compounds from their natural sources (e.g., approximately 0.05% for Calanolide A from C. lanigerum) has presented significant challenges for research and development, prompting efforts into total synthesis.[2][11]
Quantitative and Physicochemical Data
The structural and physical properties of calanolides are critical for their identification and characterization. The data for Calanolide A, the most studied compound in this class, provides a reference for the general characteristics of related molecules like Calanolide E.
| Property | Data for Calanolide A (Reference) |
| Molecular Formula | C₂₂H₂₆O₅[1][11] |
| Molecular Weight | 370.44 g/mol [1][11] |
| Physical State | Oil[1] |
| Optical Rotation [α]D | +60° (c, 0.7 in CHCl₃)[1][9] |
| UV λmax (MeOH) nm | 325 (ε 13,700), 284 (ε 22,800), 228 (ε 22,200)[8][9] |
| High-Resolution EIMS | obs. m/z 370.1764, calc'd for C₂₂H₂₆O₅, 370.1780[9] |
Note: Detailed quantitative data specifically for Calanolide E is less commonly published in publicly accessible databases compared to Calanolide A. However, its characterization relies on the same spectroscopic principles.
Experimental Protocols: Isolation of Calanolides
The isolation of Calanolide E from its natural source follows a standard bioassay-guided fractionation protocol. This multi-step process is designed to separate and purify the target compound from a complex plant extract.
Protocol: Bioassay-Guided Isolation of Calanolide E
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Collection and Preparation of Plant Material:
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Leaves and twigs from a source plant (e.g., Calophyllum lanigerum) are collected.
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The plant material is dried and ground into a fine powder to maximize the surface area for extraction.[9]
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Solvent Extraction:
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The dried, powdered plant material is extracted with organic solvents to obtain a crude extract. A common method involves sequential extraction with solvents of increasing polarity.[9]
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A typical solvent choice is a mixture of dichloromethane and methanol.
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Solvent-Solvent Partitioning:
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The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
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This step concentrates the desired non-polar calanolides into a specific fraction, removing a significant portion of unwanted material.[9] The antiviral activity is tracked in each fraction to guide the process.
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Chromatographic Separation:
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Step 4a: Gel Permeation or Vacuum Liquid Chromatography (VLC): The active, non-polar fraction is further separated using gel permeation chromatography or VLC. This step fractionates the extract based on molecular size and polarity.[9]
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Step 4b: High-Performance Liquid Chromatography (HPLC): Fractions showing high bioactivity are subjected to multiple rounds of HPLC for final purification.[9]
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A silica gel column is often used for initial purification.
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A C18 reversed-phase column is typically used for the final purification step to yield the pure calanolide compound.[9]
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Structural Elucidation:
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The structure of the purified compound (Calanolide E) is determined using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): To determine the molecular weight and formula.[1][9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To determine the carbon-hydrogen framework and establish connectivity.[1][9]
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Infrared (IR) Spectroscopy: To identify functional groups.[1][9]
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Ultraviolet (UV) Spectroscopy: To analyze the chromophore system.[1][9]
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Visualizations
The following diagrams illustrate the key workflows and relationships in the discovery and isolation of Calanolide E.
Caption: Workflow for the bioassay-guided isolation of Calanolide E.
References
- 1. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news.mongabay.com [news.mongabay.com]
- 3. worldrainforests.com [worldrainforests.com]
- 4. researchgate.net [researchgate.net]
- 5. Calanolide A - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Antiviral activity and mechanism of action of calanolide A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CA2133080C - Calanolide antiviral compounds, compositions and uses thereof - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. mdpi.com [mdpi.com]
- 11. Buy (-)-Calanolide A | 163661-45-8 [smolecule.com]
